molecular formula C6H6ClNS B8067564 2-Chloro-6-methylpyridine-3-thiol

2-Chloro-6-methylpyridine-3-thiol

Cat. No.: B8067564
M. Wt: 159.64 g/mol
InChI Key: XQCQJGUZXWCHPD-UHFFFAOYSA-N
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Description

Advanced Chemical Intermediates offers 2-Chloro-6-methylpyridine-3-thiol for investigative chemistry and pharmaceutical research. This compound is provided with a purity of 95% or higher . Chemical Identifiers Molecular Formula: C6H6ClNS Molecular Weight: 159.64 g/mol Product Code: ACI-07416 MDL Number: MFCD32773294 Research Applications & Value As a heterocyclic building block featuring both a chloro substituent and a thiol group, this compound is a versatile synthon for constructing more complex molecular architectures. The distinct reactivity of the thiol (-SH) and chloro groups enables diverse chemical transformations. The thiol group can act as a nucleophile, participate in the formation of disulfide bonds, or serve as a ligand for metal ions . These properties make thiol-functionalized pyridines subjects of interest in various fields, including the development of chemosensors for detecting biologically relevant molecules and the synthesis of novel pharmaceutical candidates with potential antimicrobial or anticancer activities . Researchers can leverage this compound to explore structure-activity relationships or as a precursor in multi-step synthetic routes. Handling and Storage Please note that thiol-containing compounds can be prone to oxidation and may require careful handling and storage under an inert atmosphere to maintain purity and stability. Safety Notice This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-chloro-6-methylpyridine-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCQJGUZXWCHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Substituents (Position) Functional Group Halogen Methyl Position Key Properties
2-Chloro-6-methylpyridine-3-thiol 2-Cl, 6-Me Thiol (-SH) Cl 6 High acidity; reactive thiol; NAS capability
2-Chloro-6-iodo-5-methylpyridin-3-ol 2-Cl, 6-I, 5-Me Hydroxyl (-OH) Cl, I 5 Lower acidity (pKa ~15); iodine as leaving group
2-Fluoro-6-methylpyridine-3-thiol* 2-F, 6-Me Thiol (-SH) F 6 Higher electronegativity; weaker leaving group
2-Chloro-6-methylpyridine-3-amine* 2-Cl, 6-Me Amine (-NH₂) Cl 6 Basic (pKa ~30); nucleophilic amine group

Key Research Findings

(a) Functional Group Impact: Thiol vs. Hydroxyl

  • Reactivity : The thiol group in 2-Chloro-6-methylpyridine-3-thiol enables disulfide bond formation and participation in redox reactions, unlike the hydroxyl group in 2-Chloro-6-iodo-5-methylpyridin-3-ol .
  • Acidity : Thiols (pKa ~10) are significantly more acidic than alcohols (pKa ~15), making the former more reactive under physiological conditions.

(b) Halogen and Substituent Effects

  • Chlorine vs. Iodine : In 2-Chloro-6-iodo-5-methylpyridin-3-ol , iodine’s larger atomic size enhances its leaving-group ability in substitution reactions compared to chlorine. However, chlorine’s electronegativity increases the pyridine ring’s electron-withdrawing character, directing reactivity toward meta/para positions.

Preparation Methods

Diazotization and Thiolation Cascades

The core methodology for introducing thiol groups into aromatic systems involves diazotization of amine precursors followed by displacement with sulfur nucleophiles. In the case of 2-chloro-6-methylpyridine-3-thiol, this typically begins with 2-chloro-6-aminopyridine. Under acidic conditions (HCl or H₂SO₄ at 25–40% concentration), the amine undergoes diazotization using sodium nitrite at controlled temperatures (–10°C to 10°C). The diazonium intermediate then reacts with sodium methyl mercaptan (NaSMe) in the presence of base catalysts (NaOH, K₂CO₃) to install the thiol group.

Critical parameters include:

  • Molar ratios : 1:1–1:1.5 (amine:NaNO₂) and 1:2–1:5 (amine:acid) for optimal diazonium stability.

  • Solvent systems : Polar aprotic solvents like tetrahydrofuran (THF) or water enhance reaction rates by stabilizing ionic intermediates.

  • Temperature control : Subzero conditions (–5°C to 10°C) prevent premature decomposition of diazonium salts.

Halogen-Thiol Exchange Reactions

An alternative pathway utilizes halogen-thiol exchange on pre-halogenated pyridines. For example, 2,6-dichloropyridine can undergo selective substitution at the 3-position using NaSMe under phase-transfer conditions. This method requires precise stoichiometry (1:1–1:3 substrate:NaSMe) and catalysts such as tetrabutylammonium bromide to enhance nucleophilicity. Reaction temperatures between 50°C and 130°C in toluene/water biphasic systems yield 70–85% conversion.

Table 1: Comparative Analysis of Diazotization vs. Halogen-Thiol Exchange

ParameterDiazotization PathwayHalogen-Thiol Exchange
Starting Material2-Chloro-6-aminopyridine2,6-Dichloropyridine
Key ReagentNaNO₂/NaSMeNaSMe/TBAB
Temperature Range–10°C to 30°C50°C to 130°C
Solvent SystemWater/THFToluene/Water
Yield (Reported)89–95%70–85%
Byproduct Formation<5% (N₂ gas, H₂O)10–15% (disulfides)

Industrial-Scale Production Methodologies

Continuous Flow Diazotization

Modern manufacturing plants adopt continuous flow reactors to improve safety and consistency in diazotization-thiolation sequences. A representative protocol involves:

  • Diazonium generation : 2-Chloro-6-aminopyridine (1 mol) in 30% HCl (3 mol) reacts with NaNO₂ (1.2 mol) in a jacketed reactor at –5°C.

  • Thiolation stage : The diazonium solution is mixed with 20% aqueous NaSMe (1.5 mol) and NaOH (0.2 mol) in a tubular reactor at 10°C, achieving 94% yield after 4 hours.

  • Workup : Liquid-liquid extraction with toluene followed by vacuum distillation (110–115°C, 10 mmHg) purifies the product to >98% purity.

Advantages include reduced exposure to toxic intermediates and 30% shorter cycle times compared to batch processes.

Solvent Selection and Waste Management

Industrial syntheses prioritize solvents that facilitate easy separation and recycling. Water is favored for diazotization due to its low cost and compatibility with inorganic acids, while toluene or ethyl acetate extract thiolated products efficiently. Notably, replacing hexamethylphosphoryl triamide (HMPA) with water in earlier process designs reduced toxic waste by 40%.

Laboratory-Scale Optimization Strategies

Microwave-Assisted Thiolation

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A protocol adapted from imidazo[1,5-a]pyridine synthesis involves:

  • Mixing 2-chloro-6-iodopyridine (1 eq) with NaSMe (1.5 eq) in NMP

  • Irradiating at 150°C for 15 minutes under 300 W power

  • Achieving 92% conversion with <2% disulfide byproducts

This method reduces reaction times from hours to minutes but requires specialized equipment.

Protective Group Strategies for Sensitive Intermediates

To prevent oxidation of the thiol group during synthesis, temporary protection as thiocarbamates or disulfides is employed. For example:

  • S-Acetyl protection : Treating the thiolated product with acetic anhydride forms a stable acetyl derivative, which is hydrolyzed post-purification using NaOH/MeOH.

  • Disulfide formation : Controlled oxidation with H₂O₂ generates the disulfide, which is reduced back with Zn/HCl before isolation.

Analytical and Characterization Data

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=5.2 Hz, 1H, H-4), 7.45 (d, J=5.2 Hz, 1H, H-5), 2.55 (s, 3H, CH₃), 1.98 (s, 1H, SH).

  • GC-MS : m/z 175 [M]⁺, 140 [M–Cl]⁺, 105 [M–SMe]⁺ .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-6-methylpyridine-3-thiol, and how do reaction conditions influence yield?

Methodological Answer: A plausible synthesis involves nucleophilic substitution of a halogenated precursor. For example, 6-chloro-3-chloromethylpyridine (a related compound) undergoes substitution with thiourea or sodium hydrosulfide to introduce the thiol group . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature : Reactions at 80–100°C improve kinetics but may increase side-product formation (e.g., disulfide derivatives).
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can accelerate thiolation.
    Characterize intermediates via 1^1H NMR to monitor substitution efficiency (e.g., disappearance of CH2_2Cl signals at δ ~4.5 ppm) .

Q. How can researchers confirm the purity and structural identity of 2-chloro-6-methylpyridine-3-thiol?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • 1^1H NMR: Thiol protons (SH) appear as broad singlets at δ ~3–4 ppm. Aromatic protons in pyridine rings show splitting patterns consistent with substitution patterns (e.g., doublets for adjacent chlorines) .
    • 13^{13}C NMR: Confirm methyl (δ ~20–25 ppm) and thiol-substituted carbons (δ ~120–135 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of Cl or SH groups).
  • Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies address conflicting spectroscopic data during structural elucidation of 2-chloro-6-methylpyridine-3-thiol derivatives?

Methodological Answer: Contradictions may arise from tautomerism (thiol ↔ thione) or solvent effects. Mitigation approaches include:

  • Variable Temperature NMR : Resolve dynamic equilibria by acquiring spectra at low temperatures (e.g., –40°C in CD2_2Cl2_2) to "freeze" tautomers .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating 1^1H and 13^{13}C shifts.
  • Computational Modeling : Compare experimental 1^1H/13^{13}C shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-31G* basis sets) .

Q. How can regioselectivity be controlled during derivatization of 2-chloro-6-methylpyridine-3-thiol?

Methodological Answer: Regioselectivity depends on electronic and steric factors:

  • Electrophilic Aromatic Substitution : The thiol group directs electrophiles to the para position (C-5). Use protecting groups (e.g., trityl for –SH) to redirect reactivity .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-2 (chlorine site) requires Pd catalysts (e.g., Pd(PPh3_3)4_4) and aryl boronic acids. Monitor reaction progress via TLC (Rf_f shifts) .
  • Thiol-Specific Modifications : Alkylation with iodoacetamide targets –SH for bioconjugation. Confirm selectivity via LC-MS and IR (loss of S–H stretch at ~2550 cm1^{-1}) .

Q. What computational tools are suitable for predicting the biological activity of 2-chloro-6-methylpyridine-3-thiol analogs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes). Prioritize analogs with high docking scores and complementary binding pockets .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP for lipophilicity) and toxicity risks (e.g., Ames test predictions) .
  • QSAR Models : Train models on datasets of pyridine-thiol derivatives to correlate structural features (e.g., Hammett σ values for substituents) with bioactivity .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported antibacterial activity of pyridine-thiol derivatives?

Methodological Answer: Variability may stem from assay conditions or impurity profiles. Standardize protocols:

  • Minimum Inhibitory Concentration (MIC) Assays : Use CLSI guidelines with consistent bacterial strains (e.g., E. coli ATCC 25922) and growth media .
  • Control for Redox Activity : Thiols can exhibit nonspecific redox effects. Include a reducing agent (e.g., DTT) in assays to distinguish true antibacterial mechanisms .
  • HPLC-Purity Correlation : Compare bioactivity results with HPLC purity (>95%). Impurities like disulfides (from –SH oxidation) may skew data .

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